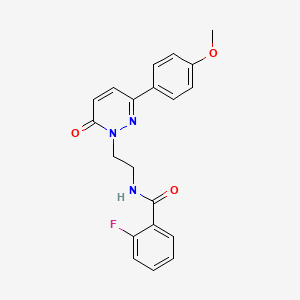

2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to an amide group .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “this compound” is C14H12FNO2 . The molecular weight is 245.2490 .Scientific Research Applications

1. Imaging Probe in Alzheimer's Disease Research

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been utilized in Alzheimer's disease research. Its application involves positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This research demonstrated significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).

2. Development of Fluorine-18-Labeled 5-HT1A Antagonists

In the development of fluorine-18-labeled 5-HT1A antagonists, fluorinated derivatives of WAY 100635 were synthesized, radiolabeled, and evaluated for their biological properties. These compounds, including [18F]FCWAY and [18F]FBWAY, were compared with [carbonyl-11C]4a in rats to assess their potential for imaging serotonin levels and 5-HT1A receptor distribution through PET imaging. Such studies aid in understanding the pharmacokinetic properties and specific binding ratios important for assessing dynamic changes in serotonin levels (Lang et al., 1999).

3. Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are crucial in pharmaceutical and agrochemical industries. Research into the synthesis of these compounds, such as the versatile 2-fluoroacrylic building blocks for the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, highlights the importance of fluorinated derivatives in medicinal chemistry. Such synthetic approaches provide a pathway for developing new therapeutics and agrochemicals with enhanced properties due to the inclusion of fluorine atoms (Shi et al., 1996).

4. Imaging of Cerebral β-amyloid Plaques in Alzheimer's Disease

Radiofluoro-pegylated phenylbenzoxazole derivatives were synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET. Compounds like [(18)F]24 and [(18)F]32 displayed high affinity for Aβ(1-42) aggregates, suggesting their utility in detecting Aβ plaques in the living human brain, thus contributing to Alzheimer's disease diagnostics and research (Cui et al., 2012).

5. Synthesis and Biological Studies of Fluorinated Benzamide Analogues

The synthesis and evaluation of fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors illustrate the compound's potential in oncology. These studies, involving biodistribution studies in mice, highlight the application of fluorinated compounds in developing imaging agents for cancer diagnosis, showcasing the significant tumor uptake and promising results for sigma2 receptor imaging (Tu et al., 2007).

Properties

IUPAC Name |

2-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3/c1-27-15-8-6-14(7-9-15)18-10-11-19(25)24(23-18)13-12-22-20(26)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUGBGXZMOFUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2607946.png)

![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2607954.png)

![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)